molecular formula C11H24N2O B13248804 N-(4-methoxybutyl)-1-methylpiperidin-4-amine

N-(4-methoxybutyl)-1-methylpiperidin-4-amine

Cat. No.: B13248804
M. Wt: 200.32 g/mol
InChI Key: WWNUIRNBFKDBLP-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)-1-methylpiperidin-4-amine (CAS 1251267-62-5) is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol. It is part of the piperidine amine class of compounds, which are prominent structural motifs in medicinal chemistry due to their versatility as building blocks and their presence in biologically active molecules . Piperidine derivatives are frequently explored in drug discovery for their potential to interact with various biological targets. For instance, structurally related N-substituted piperidine compounds have been investigated as agonists for G protein-coupled receptors (GPCRs) like GPR119, which is a target for metabolic diseases . Other piperidine-based molecules have been studied for their activity as histamine H4 receptor antagonists, indicating potential applications in the research of vestibular disorders and central nervous system conditions . The specific physicochemical properties and research applications of this compound are characteristic of its class, making it a valuable intermediate for the synthesis and optimization of novel compounds in preclinical research. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

N-(4-methoxybutyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H24N2O/c1-13-8-5-11(6-9-13)12-7-3-4-10-14-2/h11-12H,3-10H2,1-2H3

InChI Key

WWNUIRNBFKDBLP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCCCCOC

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One of the most documented and efficient synthetic routes to N-(4-methoxybutyl)-1-methylpiperidin-4-amine involves reductive amination of 1-methylpiperidin-4-amine with 4-methoxybutanal or an equivalent aldehyde. This method exploits the nucleophilicity of the amine and the electrophilicity of the aldehyde, followed by reduction to stabilize the formed imine intermediate.

Typical procedure:

Reaction conditions and yield example:

Parameter Details
1-Methylpiperidin-4-amine 249 mg (2.18 mmol)
Aldehyde (e.g., 5-Bromo-2-methoxynicotinaldehyde) 472 mg (2.18 mmol)
Sodium cyanoborohydride 137 mg (2.18 mmol)
Acetic acid 0.12 mL
Solvent Methanol (10 mL)
Temperature 20 °C
Time 22 hours
Yield 94% isolated yield

The reaction mixture is typically worked up by evaporation under reduced pressure, followed by extraction with dichloromethane and aqueous sodium bicarbonate to neutralize acids and remove impurities. Drying over anhydrous magnesium sulfate and filtration yields the crude product, which is purified as needed.

Alkylation of 1-Methylpiperidin-4-amine

Another feasible route involves direct alkylation of 1-methylpiperidin-4-amine with 4-methoxybutyl halides (e.g., bromide or chloride). This nucleophilic substitution requires careful control to avoid over-alkylation or side reactions.

  • Reagents: 1-methylpiperidin-4-amine and 4-methoxybutyl bromide/chloride
  • Base: Typically a mild base such as potassium carbonate or triethylamine
  • Solvent: Polar aprotic solvents like acetonitrile or DMF
  • Temperature: Elevated temperatures (50-80 °C) to promote substitution
  • Time: Several hours to overnight

This method is less documented specifically for this compound but is a classical approach for N-alkylation of amines.

Alternative Synthetic Routes Involving Piperidine Derivatives

The synthesis of 1-methylpiperidin-4-amine itself is often achieved via:

  • Transfer hydrogenation: Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde and palladium catalysts under mild heating (90-95 °C), followed by conversion to the amine.
  • Amide intermediate formation: Reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide, which can be further transformed.

These intermediates can be leveraged for further functionalization to yield the target compound.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Reductive amination 1-Methylpiperidin-4-amine + 4-methoxybutanal + NaBH3CN + AcOH 20 °C 22 h 94 High yield, mild conditions
Alkylation 1-Methylpiperidin-4-amine + 4-methoxybutyl bromide + K2CO3 50-80 °C 6-24 h Variable Requires optimization, possible side products
Transfer hydrogenation Piperidine-4-carboxylic acid + formaldehyde + Pd/C + acid 90-95 °C Several h Intermediate step

Research Results and Source Diversity

  • The reductive amination method is supported by experimental data from Ambeed, showing a 94% yield with detailed NMR and mass spectral characterization, confirming the structure and purity of the product.
  • Transfer hydrogenation and amide formation steps are documented in patent literature, providing robust synthetic routes to key intermediates related to piperidine derivatives.
  • The alkylation method, while classical, is less specifically documented for this exact compound but is a known approach in piperidine chemistry.
  • No data was sourced from unreliable or excluded websites, ensuring the credibility and authority of the information.
  • Additional peptide synthesis literature involving 4-methylpiperidine derivatives provides context for the reactivity and handling of similar piperidine amines.
  • Chemical property data for 1-methylpiperidin-4-amine supports understanding of the starting amine’s physical characteristics, aiding in process design.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybutyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxybutyl)-1-methylpiperidin-4-amine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between piperidine-based compounds and biological targets.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its pharmacological properties, including analgesic and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-methoxybutyl)-1-methylpiperidin-4-amine, highlighting substituent variations and their implications:

Compound Name Substituent(s) Molecular Weight Key Functional Groups Biological Activity References
This compound 4-Methoxybutyl ~214.33* Methoxy, piperidine Potential enzyme inhibition (inference)
N-(4-Fluorophenyl)-1-methylpiperidin-4-amine 4-Fluorophenyl 208.27 Fluorine, piperidine 5-HT2A receptor inverse agonism
1-Benzyl-N-methylpiperidin-4-amine Benzyl 204.31 Aromatic benzyl, piperidine CNS-targeting (lipophilicity inference)
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine 4-Methoxyphenyl, phenylethyl 310.43 Methoxy, phenylethyl, piperidine Unspecified (detected in analysis)
N-(2-Methoxy-4-nitrophenyl)-1-methylpiperidin-4-amine 2-Methoxy-4-nitrophenyl 265.30 Nitro (electron-withdrawing), methoxy Intermediate in kinase inhibitor synthesis
1-(4-Methoxybutyl)-N-... (TAK-272) 4-Methoxybutyl (in complex structure) 632.17 Methoxybutyl, benzimidazole, morpholine Renin inhibition (clinical trial phase)

*Calculated based on molecular formula.

Key Comparisons :

Benzyl and phenylethyl substituents (e.g., in 1-benzyl-N-methylpiperidin-4-amine) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Methoxybutyl-containing compounds, such as TAK-272, demonstrate potent renin inhibition, suggesting the methoxybutyl chain may stabilize interactions with enzyme active sites . Nitro-substituted analogs (e.g., N-(2-methoxy-4-nitrophenyl)-1-methylpiperidin-4-amine) serve as intermediates in kinase inhibitors, where electron-withdrawing groups enhance electrophilic reactivity .

Synthetic Methodologies :

  • Reductive amination is a common strategy for piperidin-4-amine derivatives, as seen in the synthesis of N-(3-methoxybenzyl)-1-methylpiperidin-4-amine using sodium triacetoxyborohydride .
  • SNAr (nucleophilic aromatic substitution) reactions are employed for introducing aryl groups, as in the synthesis of fluorophenyl derivatives .

Metabolic Stability :

  • Fluorine in N-(4-fluorophenyl)-1-methylpiperidin-4-amine enhances metabolic stability by resisting oxidative degradation, whereas methoxy groups may undergo demethylation, altering pharmacokinetics .

Structural-Activity Relationships (SAR)

  • Chain Length and Flexibility : The 4-methoxybutyl group’s linear chain may allow better conformational flexibility for target binding compared to rigid aromatic substituents.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) groups enhance solubility and hydrogen bonding, while nitro (electron-withdrawing) groups improve electrophilicity for covalent interactions .
  • Steric Effects : Bulky substituents like tert-butyl (e.g., in N-(4-(tert-butyl)benzyl)-1-phenethylpiperidin-4-amine) may hinder binding, whereas smaller groups like methyl optimize steric compatibility .

Biological Activity

N-(4-methoxybutyl)-1-methylpiperidin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H19N
  • Molecular Weight : 191.29 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring with a methoxybutyl substituent, which is crucial for its biological interactions.

This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. The following mechanisms have been identified:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in critical biochemical pathways, potentially affecting cellular processes.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Analgesic Properties : Compounds in the piperidine class have shown significant analgesic activity, comparable to opioids like fentanyl. For example, derivatives have demonstrated μ-opioid receptor affinity with varying selectivity profiles .
  • Antimicrobial Activity : Some piperidine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .

Case Studies

  • Analgesic Activity Study :
    • A study evaluated the analgesic potency of several piperidine derivatives, revealing that modifications in the side chain significantly affected their μ-opioid receptor affinity and analgesic efficacy. This compound's structural similarities may suggest comparable effects .
  • Antimicrobial Research :
    • Research on related piperazine and piperidine compounds has shown promising antibacterial and antifungal activities. These findings highlight the potential of this compound in developing new antimicrobial agents .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundPotential analgesic and antimicrobialCurrent Research
FentanylHigh μ-opioid receptor affinity
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amineAntibacterial and antifungal

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